Cas no 80-71-7 (2-Hydroxy-3-methylcyclopent-2-enone)
2-Hydroxy-3-methylcyclopent-2-enone Chemical and Physical Properties
Names and Identifiers
-
- 2-Hydroxy-3-methylcyclopent-2-enone
- RARECHEM AQ C5 0001
- FEMA 2700
- CYCLOTENE
- METHYL CYCLOPENTENOLONE
- 3-METHYL-2-HYDROXY-2-CYCLOPENTENONE
- 3-METHYL-2-CYCLOPENTENON-2-OL
- 2-HYDROXY-3-METHYL-2-CYCLOPENTENE-1-ONE
- 2-Hydroxy-3-methyl-2-cyclopentenone
- 2-Hydroxy-3-methyl-cyclopent-2-enone
- 3-Methyl-2-cyclopenten-2-ol-1-one
- MCP
- 3-Methyl-1,2-cyclopentanedione
- Corylon
- Corylone
- Maple lactone
- Cycloten
- 2-Cyclopenten-1-one, 2-hydroxy-3-methyl-
- 2-hydroxy-3-methylcyclopent-2-en-1-one
- 2-HYDROXY-3-METHYL-2-CYCLOPENTEN-1-ONE
- Cyclotene (ordorant)
- 2-Hydroxy-1-methylcyclopenten-3-one
- 3-Methylcyclopent-2-en-2-ol-1-one
- 3-Methyl
- 2-Hydroxy-3-methyl-2-cyclopenten-1-one (ACI)
- 2-Hydroxy-1-methyl-1-cyclopentene-3-one
- 3-Methyl-2-hydroxy-2-cyclopenten-1-one
- Cyclotene (odorant)
- NSC 133445
- NSC 84226
-
- MDL: MFCD00013747
- Inchi: 1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h8H,2-3H2,1H3
- InChI Key: CFAKWWQIUFSQFU-UHFFFAOYSA-N
- SMILES: O=C1CCC(C)=C1O
Computed Properties
- Exact Mass: 112.05200
- Monoisotopic Mass: 112.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- Surface Charge: 0
- Tautomer Count: 16
- XLogP3: 0.3
Experimental Properties
- Color/Form: White crystals
- Density: 1.0795 (rough estimate)
- Melting Point: 104.0 to 108.0 deg-C
- Boiling Point: 245.2°C at 760 mmHg
- Flash Point: 100.7 °C
- Refractive Index: 1.4532 (estimate)
- PSA: 37.30000
- LogP: 1.18130
- FEMA: 2700 | METHYLCYCLOPENTENOLONE
2-Hydroxy-3-methylcyclopent-2-enone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38-43
- Safety Instruction: 26-36/37-24/25-22
- RTECS:GY7298000
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
2-Hydroxy-3-methylcyclopent-2-enone Customs Data
- HS CODE:29144090
- Customs Data:
China Customs Code:
2914400090Overview:
2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2-Hydroxy-3-methylcyclopent-2-enone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0469-25g |
2-Hydroxy-3-methylcyclopent-2-enone |
80-71-7 | 98.0%(T) | 25g |
¥420.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M287A-25g |
2-Hydroxy-3-methylcyclopent-2-enone |
80-71-7 | 98% | 25g |
¥90.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M287A-500g |
2-Hydroxy-3-methylcyclopent-2-enone |
80-71-7 | 98% | 500g |
¥560.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M287A-100g |
2-Hydroxy-3-methylcyclopent-2-enone |
80-71-7 | 98% | 100g |
¥199.0 | 2022-09-28 | |
| Fluorochem | 229714-25g |
2-Hydroxy-3-methylcyclopent-2-enone |
80-71-7 | 95% | 25g |
£10.00 | 2022-02-28 | |
| Fluorochem | 229714-100g |
2-Hydroxy-3-methylcyclopent-2-enone |
80-71-7 | 95% | 100g |
£17.00 | 2022-02-28 | |
| Chemenu | CM117242-25g |
2-Hydroxy-3-methyl-2-cyclopentenone |
80-71-7 | 97% | 25g |
$68 | 2022-09-28 | |
| Chemenu | CM117242-100g |
2-Hydroxy-3-methyl-2-cyclopentenone |
80-71-7 | 97% | 100g |
$215 | 2022-09-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R050682-500g |
2-Hydroxy-3-methylcyclopent-2-enone |
80-71-7 | 500g |
¥550 | 2024-05-21 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013850-100g |
2-Hydroxy-3-methylcyclopent-2-enone |
80-71-7 | 98% | 100g |
¥113 | 2024-05-21 |
2-Hydroxy-3-methylcyclopent-2-enone Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water ; rt
Production Method 4
1.2 Reagents: Sodium hydroxide
1.3 Solvents: Dichloromethane
1.4 Reagents: Nitromethane , Lithium perchlorate
1.5 Solvents: Dichloromethane
Production Method 5
Production Method 6
Production Method 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Production Method 8
Production Method 9
1.2 -78 °C
Production Method 10
Production Method 11
Production Method 12
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7 - 8
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, cooled
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Production Method 18
Production Method 19
Production Method 20
1.2 Reagents: Potassium hydroxide Solvents: Water ; 30 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Production Method 21
2-Hydroxy-3-methylcyclopent-2-enone Raw materials
- Ethylmagnesium Bromide (3M in Et2O)
- 5-Hydroxymethylfurfural
- 2-Cyclopenten-1-one, 2-(dimethylamino)-3-methyl-
- ethyl 1-methyl-2-oxocyclopentane-1-carboxylate
- 1-hydroxyhexane-2,5-dione
- 1,4-Pentadien-3-one, 2-methyl-4-propoxy-
- Acetonitrile,2-(acetyloxy)-
- 6-Oxabicyclo[3.1.0]hexan-2-one,5-methyl-
- 2-Hydroxycyclopent-2-en-1-one
- 1,3-Diethyl 4-hydroxy-1-methyl-5-oxo-3-cyclopentene-1,3-dicarboxylate
2-Hydroxy-3-methylcyclopent-2-enone Preparation Products
2-Hydroxy-3-methylcyclopent-2-enone Suppliers
2-Hydroxy-3-methylcyclopent-2-enone Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 2-Hydroxy-3-methylcyclopent-2-enone
Introduction to 2-Hydroxy-3-methylcyclopent-2-enone (CAS No. 80-71-7) and Its Recent Applications in Chemical Biology
2-Hydroxy-3-methylcyclopent-2-enone, identified by the Chemical Abstracts Service number 80-71-7, is a significant organic compound with a rich history in synthetic chemistry and pharmaceutical research. This triterpenoid derivative, characterized by its cyclopentenone core structure, has garnered considerable attention due to its versatile reactivity and potential biological activities. The compound’s unique molecular framework, featuring a hydroxyl group at the 2-position and a methyl group at the 3-position, makes it a valuable scaffold for the development of novel therapeutic agents.
The structural motif of 2-Hydroxy-3-methylcyclopent-2-enone is not only of interest for its intrinsic chemical properties but also for its role in various biochemical pathways. Recent studies have highlighted its significance in the synthesis of bioactive molecules, particularly in the realm of drug discovery. The compound’s ability to undergo diverse chemical transformations, such as Michael additions, aldol reactions, and epoxidation, positions it as a crucial intermediate in organic synthesis. These reactions are pivotal in constructing more complex molecules that mimic natural products with therapeutic potential.
In the context of modern pharmaceutical research, 2-Hydroxy-3-methylcyclopent-2-enone has been explored for its pharmacological properties. Emerging evidence suggests that derivatives of this compound exhibit promising activities in modulating inflammatory responses and antioxidant mechanisms. For instance, researchers have investigated its potential role in inhibiting lipoxygenase enzymes, which are key players in the pathogenesis of inflammatory diseases. The hydroxyl group at the 2-position serves as a reactive site for enzyme interactions, facilitating the development of targeted inhibitors.
The compound’s utility extends beyond inflammation modulation; it has also been implicated in anticancer research. Studies have demonstrated that certain analogs of 2-Hydroxy-3-methylcyclopent-2-enone can induce apoptosis in cancer cell lines by disrupting mitochondrial function. This mechanism aligns with the growing interest in natural product-inspired compounds that selectively target malignant cells while minimizing toxicity to healthy tissues. The cyclopentenone core is particularly adept at interacting with biological membranes, making it an effective tool for designing membrane-active agents.
Advances in computational chemistry have further enhanced the understanding of 2-Hydroxy-3-methylcyclopent-2-enone’s interactions with biological targets. Molecular docking studies have revealed that its structural features allow it to bind tightly to specific protein receptors involved in metabolic pathways. These insights have guided the design of optimized derivatives with enhanced binding affinities and selectivity. Such high-throughput virtual screening approaches are becoming increasingly integral to drug discovery pipelines, streamlining the identification of lead compounds.
The synthesis of 2-Hydroxy-3-methylcyclopent-2-enone itself has seen significant advancements, particularly through biocatalytic methods. Enzymatic routes offer a sustainable alternative to traditional chemical synthesis, reducing waste and energy consumption. For example, microbial fermention processes have been employed to produce this compound efficiently on an industrial scale. These innovations not only improve yield but also align with global efforts toward green chemistry principles.
Recent clinical trials have begun to explore the therapeutic potential of 2-Hydroxy-3-methylcyclopent-2-enone derivatives in treating neurodegenerative disorders. Preliminary results indicate that certain analogs may protect against oxidative stress-induced neuronal damage, offering hope for conditions such as Alzheimer’s disease and Parkinson’s disease. The compound’s ability to cross the blood-brain barrier further enhances its appeal as a neuroprotective agent. Ongoing research aims to elucidate its exact mechanisms of action and optimize dosing regimens for clinical applications.
The role of 2-Hydroxy-3-methylcyclopent-2-enone in material science is another emerging area of interest. Its unique structural properties make it suitable for developing advanced polymers and coatings with enhanced durability and functionality. Researchers are exploring its incorporation into biodegradable plastics and self-healing materials, where its reactive sites contribute to improved material performance under various conditions.
Environmental scientists have also begun investigating the ecological significance of 80-71-7 (CAS No.). Studies suggest that this compound can influence microbial communities in soil ecosystems by acting as a signaling molecule or precursor for other bioactive secondary metabolites. Understanding these ecological interactions is crucial for assessing the broader impact of synthetic organic compounds on natural environments.
In conclusion, 2-Hydroxy-3-methylcyclopent-2-enone represents a multifaceted compound with broad applications across chemical biology and beyond. Its structural versatility enables diverse synthetic pathways, while its pharmacological properties make it a promising candidate for drug development. As research continues to uncover new aspects of this molecule’s behavior, its importance is likely to grow further, solidifying its place as a cornerstone of modern chemical research.
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